molecular formula C15H17N3O4 B2391555 Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034231-86-0

Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2391555
CAS No.: 2034231-86-0
M. Wt: 303.318
InChI Key: GQMUFHBLSWJNMT-UHFFFAOYSA-N
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Description

Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a furan ring, a pyrazine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the furan ring, the pyrazine ring, and the piperidine ring. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and high efficiency . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is unique due to its combination of furan, pyrazine, and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

furan-2-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-20-13-14(17-7-6-16-13)22-11-4-2-8-18(10-11)15(19)12-5-3-9-21-12/h3,5-7,9,11H,2,4,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMUFHBLSWJNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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